(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
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Overview
Description
(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound with a unique structure that includes a trifluoroacetyl group, a benzyl group, and a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetic anhydride under controlled conditions.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Final Esterification: The carboxylate group is introduced through esterification reactions using suitable alcohols and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and trifluoroacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate: shares similarities with other pyrrolo[3,4-c]pyridine derivatives.
Trifluoroacetylated Compounds: Compounds with trifluoroacetyl groups exhibit similar reactivity and stability.
Benzylated Pyrrolidines: These compounds share the benzyl group and pyrrolidine core, making them structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21F3N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (3aR,7aR)-2-benzyl-5-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
InChI |
InChI=1S/C18H21F3N2O3/c1-26-16(25)17-7-8-23(15(24)18(19,20)21)11-14(17)10-22(12-17)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,17+/m1/s1 |
InChI Key |
NMVZSFYLNGFTSK-PBHICJAKSA-N |
Isomeric SMILES |
COC(=O)[C@]12CCN(C[C@H]1CN(C2)CC3=CC=CC=C3)C(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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